Lipophilicity and Polarity Comparison: 2-Fluoro-6-pyridin-4-yl-phenol vs. Non-Fluorinated Parent
The target compound exhibits a lower predicted lipophilicity (XLogP3 = 2.2) compared to the non-fluorinated analog 2-(pyridin-4-yl)phenol (LogP = 2.45) while maintaining an almost identical topological polar surface area (TPSA = 33.1 Ų vs. 33.1 Ų) [1]. This indicates that the ortho-fluorine substitution reduces lipophilicity without introducing additional polar surface area, a combination that can enhance aqueous solubility while preserving membrane permeability—a key parameter for oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | 2.2 (XLogP3) |
| Comparator Or Baseline | 2-(Pyridin-4-yl)phenol: 2.45 (LogP) |
| Quantified Difference | Δ = -0.25 (lower lipophilicity) |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
This quantifiable shift in lipophilicity can be decisive when optimizing lead compounds for improved pharmacokinetic profiles, making 2-fluoro-6-pyridin-4-yl-phenol a more attractive building block for candidates where reduced logP is desired.
- [1] Kuujia. Cas no 1202677-49-3 (2-Fluoro-6-pyridin-4-yl-phenol). Accessed 2026. View Source
